1-(2-Chloro-6-fluorophenyl)heptan-1-one
Description
Overview of Aryl Ketones in Modern Chemical Research
Aryl ketones, organic compounds containing a carbonyl group bonded to both an aromatic ring and an alkyl or aryl group, are foundational structures in modern chemical research. uobasrah.edu.iq They are widely utilized as crucial intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. uobasrah.edu.iq The presence of the ketone functional group provides a reactive site for a multitude of organic transformations, including reduction to alcohols, conversion to alkanes, and various nucleophilic addition reactions. uobasrah.edu.iq
Furthermore, aryl ketones are highly valued as precursors for the synthesis of complex heterocyclic compounds, which are structural motifs frequently found in biologically active molecules and natural products. chemsrc.com The synthesis of aryl ketones is often achieved through classic reactions such as the Friedel-Crafts acylation, where an aromatic ring is acylated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. uobasrah.edu.iq The versatility of aryl ketones allows for their further functionalization through reactions like halogenation or nitration on the aromatic ring, expanding their utility as versatile synthons in the construction of more complex molecular architectures. uobasrah.edu.iq Their ubiquitous presence in both natural and synthetic compounds underscores their fundamental importance in the landscape of contemporary organic synthesis and medicinal chemistry. guidechem.com
Importance of Halogenation (Chloro and Fluoro) in Aromatic Systems for Chemical Design and Reactivity Modulation
The introduction of halogen atoms, particularly chlorine and fluorine, onto an aromatic system is a powerful strategy in chemical design for modulating a molecule's physicochemical properties and reactivity. Halogens exert a significant influence through a combination of inductive and resonance effects. Fluorine, the most electronegative element, has a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. chegg.com This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. chegg.com
Despite this deactivating inductive effect, halogens are typically ortho-, para-directing for subsequent electrophilic substitution reactions due to the resonance effect, where the lone pairs on the halogen can donate electron density to the ring. The presence of chloro and fluoro substituents can therefore be strategically employed to control the regioselectivity of further chemical modifications.
Moreover, halogenation profoundly impacts a compound's steric and electronic properties, which can alter its stability, lipophilicity, and binding interactions with biological targets. chegg.com Fluorine substitution, for instance, can enhance metabolic stability and binding affinity in drug candidates. The carbon-halogen bond also serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual ability to both tune reactivity and serve as a point for further diversification makes halogenation an indispensable tool in the design and synthesis of functional organic molecules, from pharmaceuticals to advanced materials.
Structural Features and Nomenclature of 1-(2-Chloro-6-fluorophenyl)heptan-1-one within its Compound Class
1-(2-Chloro-6-fluorophenyl)heptan-1-one is classified as a halogenated aryl alkyl ketone. Its nomenclature precisely describes its molecular architecture:
Heptan-1-one : This indicates a seven-carbon aliphatic chain (heptane) with a ketone (carbonyl group, C=O) located at the first carbon atom.
Phenyl : A six-carbon aromatic ring is attached to the carbonyl carbon of the heptanone moiety.
2-Chloro-6-fluoro : The phenyl ring is substituted with a chlorine atom at the second position and a fluorine atom at the sixth position, relative to the point of attachment to the ketone group.
The structure features a sterically hindered environment around the carbonyl group due to the presence of two substituents at the ortho positions of the phenyl ring. This steric hindrance, combined with the strong electron-withdrawing inductive effects of the chlorine and fluorine atoms, significantly influences the chemical reactivity of both the carbonyl group and the aromatic ring. Traditional syntheses like Friedel-Crafts acylation can be impeded by these deactivating effects, often requiring modified catalytic systems for successful implementation.
The key structural components—a long alkyl chain, a ketone linker, and a di-halogenated aromatic ring—make this compound a subject of interest for investigating structure-activity relationships in various chemical and biological contexts.
Compound Data
Below are tables detailing the properties and expected spectroscopic features of 1-(2-Chloro-6-fluorophenyl)heptan-1-one.
Table 1: Physicochemical Properties of 1-(2-Chloro-6-fluorophenyl)heptan-1-one
| Property | Value |
|---|---|
| CAS Number | 680213-54-1 |
| Molecular Formula | C₁₃H₁₆ClFO |
| Molecular Weight | 242.71 g/mol |
| IUPAC Name | 1-(2-chloro-6-fluorophenyl)heptan-1-one |
| Class | Halogenated Aryl Alkyl Ketone |
Table 2: Predicted Spectroscopic Data for 1-(2-Chloro-6-fluorophenyl)heptan-1-one
| Spectroscopy Type | Predicted Features |
|---|---|
| ¹H-NMR | Signals corresponding to the aromatic protons (in the approximate range of δ 7.0-7.5 ppm). Signals for the aliphatic protons of the heptyl chain, including a triplet for the terminal methyl group (CH₃) and multiplets for the methylene (B1212753) groups (CH₂). The methylene group adjacent to the carbonyl (α-CH₂) would appear further downfield compared to the others. |
| ¹³C-NMR | A signal for the carbonyl carbon (C=O) typically in the δ 190-210 ppm range. Signals for the aromatic carbons, with those bonded to fluorine and chlorine showing characteristic coupling and shifts. Signals for the seven carbons of the aliphatic chain. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of a ketone (typically ~1680-1700 cm⁻¹ for aryl ketones). Absorption bands corresponding to C-Cl and C-F stretching, as well as C-H and C=C bonds of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns corresponding to the loss of the alkyl chain and other fragments. |
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-2-3-4-5-9-12(16)13-10(14)7-6-8-11(13)15/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMJIVNBJYICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Chloro 6 Fluorophenyl Heptan 1 One
Retrosynthetic Analysis and Strategic Disconnections for the Aryl Alkyl Ketone Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For an aryl alkyl ketone like 1-(2-chloro-6-fluorophenyl)heptan-1-one, two primary disconnections are strategically considered, targeting the formation of the central ketone functional group.
Disconnection A (C-CO Bond): The most intuitive disconnection is at the bond between the aryl ring and the carbonyl carbon. This approach simplifies the target molecule into a (2-chloro-6-fluorophenyl) synthon and a heptanoyl synthon. This strategy points towards reactions like Friedel-Crafts acylation or organometallic cross-coupling reactions. The corresponding synthetic equivalents would be a 2-chloro-6-fluorophenyl derivative (e.g., 1-chloro-3-fluorobenzene) and a heptanoylating agent (e.g., heptanoyl chloride).
Disconnection B (CO-C Bond): An alternative disconnection breaks the bond between the carbonyl carbon and the heptyl chain. This route suggests an acylation of a heptyl precursor. The synthons generated are a 2-chloro-6-fluorobenzoyl electrophile and a heptyl nucleophile. This pathway is often realized through the reaction of an organoheptyl reagent (like heptyllithium or a heptyl Grignard reagent) with a derivative of 2-chloro-6-fluorobenzoic acid, such as a Weinreb-Nahm amide. wikipedia.orgmychemblog.com
A third, two-step strategy involves disconnecting the C=O bond itself via functional group interconversion (FGI). This suggests that the ketone can be formed through the oxidation of the corresponding secondary alcohol, 1-(2-chloro-6-fluorophenyl)heptan-1-ol. This alcohol intermediate is then retrosynthetically disconnected into a (2-chloro-6-fluorophenyl) nucleophile and heptanal (B48729).
Classical and Modern Approaches to Aryl Ketone Synthesis
Based on the retrosynthetic analysis, several synthetic routes can be devised, ranging from classical electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-couplings.
Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, involving the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.com The direct acylation of 1-chloro-3-fluorobenzene (B165101) with heptanoyl chloride presents significant challenges. Both the chlorine and fluorine atoms are deactivating substituents, which reduce the nucleophilicity of the aromatic ring and slow the rate of electrophilic aromatic substitution. alexandonian.comstackexchange.com Furthermore, the reaction requires stoichiometric amounts of the catalyst, which can generate considerable waste. researchgate.net
Despite these drawbacks, the reaction can be driven under forcing conditions. The primary issue becomes one of regioselectivity, which is discussed in section 2.3. Given the steric hindrance from the ortho-substituents and the electronic deactivation, yields for this direct approach are often low. To mitigate these issues, alternative catalysts and conditions have been explored for deactivated arenes. researchgate.netbeilstein-journals.org
| Catalyst System | Acylating Agent | Typical Conditions | Challenges |
| AlCl₃ (stoichiometric) | Heptanoyl chloride | Inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to reflux | Ring deactivation, low yield, poor regioselectivity, catalyst waste. libretexts.org |
| Zeolites (catalytic) | Heptanoyl chloride | High temperature, vapor phase | Requires specialized equipment, potential for side reactions. |
| Strong Protonic Acids (e.g., TfOH) | Heptanoic acid | High temperature | Corrosive, potential for sulfonation. |
Modern organometallic cross-coupling reactions offer powerful and highly selective alternatives to Friedel-Crafts acylation for the synthesis of aryl ketones. nih.gov These methods typically involve the reaction of an organometallic aryl species with an acylating agent, catalyzed by a transition metal, most commonly palladium or nickel. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an acyl halide. nih.govmdpi.com For the synthesis of the target molecule, 2-chloro-6-fluorophenylboronic acid would be reacted with heptanoyl chloride. This method is known for its high functional group tolerance, though anhydrous conditions are often required for acylative couplings to prevent hydrolysis of the acyl chloride. nih.gov
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgresearchgate.net The reaction of 2-chloro-6-fluorophenylmagnesium bromide with heptanoyl chloride can produce the desired ketone. However, the high reactivity of Grignard reagents can lead to a common side reaction: over-addition to the newly formed ketone, resulting in a tertiary alcohol. researchgate.net This can often be controlled by running the reaction at low temperatures.
Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally less reactive and more functional-group tolerant than its Grignard or organolithium counterparts. wikipedia.orgresearchgate.net The palladium- or nickel-catalyzed reaction between 2-chloro-6-fluorophenylzinc halide and heptanoyl chloride provides a robust method for ketone synthesis, often with high yields and chemoselectivity. mdpi.comnih.gov
| Reaction | Aryl Nucleophile | Catalyst | Key Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complexes | High functional group tolerance, stable reagents. mdpi.com | Requires anhydrous conditions for acyl chlorides. nih.gov |
| Kumada | Ar-MgX | Ni(II) or Pd(II) complexes | Highly reactive nucleophiles, readily available starting materials. | Low functional group tolerance, risk of over-addition. researchgate.netmit.edu |
| Negishi | Ar-ZnX | Pd(0) or Ni(0) complexes | Good balance of reactivity and functional group tolerance. wikipedia.org | Organozinc reagents can be moisture-sensitive. |
A reliable two-step sequence to aryl ketones involves the formation and subsequent oxidation of a secondary alcohol. acs.org
Alcohol Formation: The precursor, 1-(2-chloro-6-fluorophenyl)heptan-1-ol, can be synthesized via the addition of an aryl organometallic reagent to heptanal. An organolithium reagent, formed by lithium-halogen exchange from 1-bromo-2-chloro-6-fluorobenzene, or the corresponding Grignard reagent, is reacted with heptanal at low temperatures to yield the secondary alcohol.
Oxidation: The resulting benzylic alcohol is then oxidized to the ketone. organic-chemistry.org A variety of reagents can accomplish this transformation with high efficiency, avoiding over-oxidation to a carboxylic acid. rsc.org Common methods include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). Milder, greener protocols using photocatalysts and molecular oxygen have also been developed. rsc.orgresearchgate.net
This approach reverses the polarity of the reactants compared to Friedel-Crafts acylation. Here, a nucleophilic heptyl group attacks an electrophilic derivative of 2-chloro-6-fluorobenzoic acid.
The most effective variation of this strategy is the Weinreb-Nahm ketone synthesis . wikipedia.orgmychemblog.comwenxuecity.com This method involves two key steps:
Conversion of 2-chloro-6-fluorobenzoic acid (or its acid chloride) into the corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide). This is typically done by reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride. quimicaorganica.org
Treatment of the Weinreb-Nahm amide with a heptyl organometallic reagent, such as heptyllithium or heptylmagnesium bromide.
The key advantage of this method is the stability of the tetrahedral intermediate formed upon nucleophilic attack. chemeurope.com This intermediate is stabilized by chelation and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition by a second equivalent of the organometallic reagent, thus providing the ketone in high yield and purity. wenxuecity.com
Regioselectivity and Stereoselectivity Considerations in Related Ketone Syntheses
Regioselectivity: This is a paramount consideration in syntheses that involve electrophilic aromatic substitution, such as the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. Both chlorine and fluorine are ortho, para-directing groups. alexandonian.comstackexchange.com However, they are also deactivating. The directing effects of the two halogens must be considered in concert.
Directing Effects: The fluorine at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The chlorine at C1 directs to its ortho positions (C2 and C6) and its para position (C4).
Combined Influence: The positions activated by both halogens are C2, C4, and C6. Position C2 is sterically hindered by the adjacent chlorine. Position C6 is hindered by both the chlorine and fluorine substituents. Therefore, the most likely site for acylation, based on electronic and steric factors, is the C4 position, which is para to the chlorine and ortho to the fluorine. The primary product of Friedel-Crafts acylation would thus be 1-(4-chloro-2-fluorophenyl)heptan-1-one, not the desired 1-(2-chloro-6-fluorophenyl)heptan-1-one. This poor regioselectivity makes direct acylation an inefficient route to the target compound.
Stereoselectivity: The target molecule, 1-(2-chloro-6-fluorophenyl)heptan-1-one, is achiral, so stereoselectivity is not a factor in its final structure. However, in related syntheses, stereochemistry can be a critical element. For instance, if the synthetic goal were a chiral α-aryl ketone, an asymmetric Kumada coupling of a racemic α-bromoketone could be employed to set the stereocenter. acs.org Similarly, stereospecific acylative Suzuki-Miyaura couplings have been developed for preparing optically active carbonyl compounds. acs.org Furthermore, if the synthesis proceeds through the oxidation of a secondary alcohol (as in 2.2.3), an asymmetric reduction of the final ketone product could be used to produce a single enantiomer of the alcohol precursor for other applications.
Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Ketones
The synthesis of halogenated aromatic ketones, including 1-(2-chloro-6-fluorophenyl)heptan-1-one, has traditionally relied on methods like the Friedel-Crafts acylation. jove.com This classic reaction, while effective, often employs stoichiometric amounts of strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are corrosive, moisture-sensitive, and generate significant hazardous waste. jove.comresearchgate.net In response to growing environmental concerns, the principles of green chemistry have spurred the development of more sustainable synthetic routes. paperpublications.org These approaches focus on minimizing waste, avoiding hazardous substances, and improving atom economy and energy efficiency through the use of alternative catalysts, solvents, and energy sources. paperpublications.orgrsc.org
Modern research has explored several greener alternatives to conventional methods for producing halogenated and other aromatic ketones. These strategies include the use of reusable solid acid catalysts, photocatalysis in aqueous media, and reactions in environmentally benign solvent systems. researchgate.netchemistryviews.org
Catalytic and Solvent Innovations
A significant focus of green chemistry in this area is the replacement of traditional Lewis acids with more sustainable catalytic systems. Heterogeneous catalysts, such as zeolites and metal oxides, offer distinct advantages as they can be easily separated from the reaction mixture and reused, thereby reducing waste. researchgate.net For instance, zinc oxide (ZnO) has been shown to effectively catalyze the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature, with the catalyst being reusable for multiple cycles. researchgate.net Similarly, iron(III) chloride, a less toxic and more abundant metal salt, has been successfully used as a catalyst in combination with tunable aryl alkyl ionic liquids (TAAILs), which can serve as both the solvent and a promoter for the reaction. beilstein-journals.org
The following table compares the features of traditional Lewis acids with greener catalytic alternatives for Friedel-Crafts acylation.
| Feature | Traditional Lewis Acid (e.g., AlCl₃) | Green Catalytic Alternatives (e.g., Zeolites, ZnO, FeCl₃) |
| Stoichiometry | Often required in stoichiometric or excess amounts | Catalytic amounts |
| Reusability | Not typically reusable | Often reusable for multiple cycles researchgate.net |
| Reaction Conditions | Can be harsh | Often milder, sometimes solvent-free researchgate.netbeilstein-journals.org |
| Solvent | Often requires halogenated organic solvents | Can be performed in green solvents (e.g., ionic liquids) or neat researchgate.netbeilstein-journals.org |
| Waste Generation | High (hydrolysis produces acidic waste) | Significantly lower |
Photocatalytic and Alternative Activation Routes
Beyond optimizing the Friedel-Crafts reaction, entirely new synthetic strategies have emerged that leverage visible light as a sustainable energy source. One such method involves the visible-light-induced aerobic C-H oxidation of aryl alkanes to produce aromatic ketones. chemistryviews.org This process uses a photocatalyst, such as cerium(III) chloride (CeCl₃), with air as the green oxidant and water as the solvent, operating under mild, room-temperature conditions. chemistryviews.org This approach is highly atom-economical and avoids the need for pre-functionalized starting materials or harsh oxidizing agents. chemistryviews.org
Another innovative route is the photoredox-catalyzed deoxygenative coupling of aromatic carboxylic acids with alkenes. nih.gov This method allows for the direct synthesis of aromatic ketones from readily accessible starting materials in an aqueous solution, bypassing the need for air-sensitive reagents or the pre-formation of reactive intermediates like acid chlorides. nih.gov
The table below summarizes key aspects of these advanced photocatalytic methods.
| Method | Starting Materials | Key Reagents | Solvent | Key Advantages |
| Visible-Light C-H Oxidation | Aryl alkanes, Air (O₂) | Photocatalyst (e.g., CeCl₃) chemistryviews.org | Water chemistryviews.org | Uses air as a green oxidant; mild conditions; high atom economy. chemistryviews.org |
| Photoredox Deoxygenative Coupling | Aromatic carboxylic acids, Alkenes | Photocatalyst, Triphenylphosphine nih.gov | Aqueous solution nih.gov | Uses feedstock chemicals; avoids air-sensitive reagents; broad substrate scope. nih.gov |
These green chemistry approaches represent significant progress in the sustainable synthesis of halogenated ketones. By focusing on catalytic efficiency, waste reduction, and the use of benign reaction media, these methodologies provide environmentally responsible pathways for the production of valuable chemical intermediates. rsc.org
Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 2 Chloro 6 Fluorophenyl Heptan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(2-chloro-6-fluorophenyl)heptan-1-one, a combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons. The protons on the phenyl ring will appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The aliphatic protons of the heptanoyl chain will exhibit characteristic splitting patterns and chemical shifts corresponding to their positions relative to the carbonyl group. The methylene (B1212753) protons adjacent to the carbonyl (α-protons) are expected to be the most downfield-shifted among the aliphatic signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon will appear as a singlet at a significantly downfield chemical shift. The aromatic carbons will have their chemical shifts influenced by the halogen substituents, with the carbon atoms directly bonded to chlorine and fluorine showing characteristic shifts. The aliphatic carbons of the heptanoyl chain will appear in the upfield region of the spectrum.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring, and its chemical shift will be indicative of its aromatic substitution pattern.
Expected NMR Data for 1-(2-Chloro-6-fluorophenyl)heptan-1-one:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.20-7.50 | m | Aromatic protons |
| ¹H | 2.80-3.00 | t | -CH₂- (α to C=O) |
| ¹H | 1.60-1.80 | quint | -CH₂- (β to C=O) |
| ¹H | 1.20-1.40 | m | -(CH₂)₃- |
| ¹H | 0.80-1.00 | t | -CH₃ |
| ¹³C | ~200 | s | C=O |
| ¹³C | 115-165 | m | Aromatic carbons |
| ¹³C | ~40 | s | -CH₂- (α to C=O) |
| ¹³C | 20-35 | m | Aliphatic carbons |
| ¹³C | ~14 | s | -CH₃ |
| ¹⁹F | -110 to -120 | s | Ar-F |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of 1-(2-chloro-6-fluorophenyl)heptan-1-one is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum, as are the aromatic ring vibrations. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
Expected Vibrational Frequencies for 1-(2-Chloro-6-fluorophenyl)heptan-1-one:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |
| C=O Stretch | 1680-1700 | FT-IR (Strong), Raman (Moderate) |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |
| C-F Stretch | 1100-1300 | FT-IR |
| C-Cl Stretch | 600-800 | FT-IR |
High-Resolution Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also used to analyze the fragmentation patterns, which can provide further structural information.
HRMS: For 1-(2-chloro-6-fluorophenyl)heptan-1-one (C₁₃H₁₆ClFO), HRMS would be used to determine the exact mass of the molecular ion. The isotopic pattern of the molecular ion peak, particularly the M+2 peak due to the presence of the chlorine-37 isotope, would provide strong evidence for the presence of a chlorine atom.
GC-MS and LC-MS/MS: When subjected to electron ionization in GC-MS, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Analysis of these fragment ions helps to piece together the structure of the original molecule. LC-MS/MS can be used for softer ionization techniques, which may preserve the molecular ion, followed by collision-induced dissociation to generate characteristic fragment ions.
Expected Mass Spectrometry Data for 1-(2-Chloro-6-fluorophenyl)heptan-1-one:
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₁₃H₁₆ClFO |
| Monoisotopic Mass | 242.0874 u |
| Key Fragmentation Pathways | Alpha-cleavage, McLafferty rearrangement |
| Characteristic Fragment Ions (m/z) | [C₇H₄ClFO]⁺, [C₆H₁₃]⁺, [M-C₅H₁₀]⁺· (McLafferty) |
Advanced Chromatographic Separation and Detection Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for its quantitative analysis in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
For 1-(2-chloro-6-fluorophenyl)heptan-1-one, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation from any impurities. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs. For GC analysis, a non-polar or medium-polarity capillary column would be suitable for separating the compound from other volatile components. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.
In some cases, derivatization of the ketone functional group can enhance chromatographic performance and detection sensitivity.
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with ketones to form 2,4-dinitrophenylhydrazones. nih.govnih.gov These derivatives are highly colored and possess a strong chromophore, making them readily detectable by UV-Vis detectors in HPLC at higher wavelengths, which can reduce interference from other sample components. agilent.com The derivatization also increases the molecular weight and can improve the chromatographic separation. nih.govnih.gov
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is another common derivatizing agent for carbonyl compounds, forming stable oxime derivatives. sigmaaldrich.comdtic.mil These derivatives are highly electronegative due to the pentafluorobenzyl group, making them particularly suitable for sensitive detection by electron capture detectors (ECD) in gas chromatography. usra.edu This method is often employed for the trace analysis of ketones in environmental samples. usra.edu The increased molecular weight and structural complexity can also lead to improved chromatographic separation. dtic.mil
Comparison of Derivatization Agents:
| Derivatizing Agent | Analytical Technique | Advantages |
|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Forms stable, colored derivatives with strong UV absorbance. nih.govnih.govagilent.com |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD, GC-MS | Forms stable oximes with high electron affinity for sensitive ECD detection; improves GC separation. sigmaaldrich.comdtic.milusra.edu |
X-ray Crystallography for Single-Crystal Structural Determination (if applicable)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1-(2-chloro-6-fluorophenyl)heptan-1-one can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. While no specific crystal structure for this compound has been reported, the technique remains a powerful, albeit conditional, tool for its definitive structural characterization.
Chemical Reactivity and Transformation Studies of 1 2 Chloro 6 Fluorophenyl Heptan 1 One
Reactivity of the Carbonyl Functional Group: Nucleophilic Additions, Reductions, and Condensations
The ketone's carbonyl group is a primary site for chemical reactions, characterized by its electrophilic carbon atom. This feature makes it susceptible to attack by various nucleophiles.
Nucleophilic Additions: The carbonyl carbon can be targeted by organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to form tertiary alcohols. The steric hindrance presented by the ortho-substituents (chloro and fluoro groups) on the phenyl ring can influence the approach of the nucleophile, potentially requiring more forcing reaction conditions compared to unhindered ketones.
Reductions: The carbonyl group is readily reduced to a secondary alcohol, 1-(2-chloro-6-fluorophenyl)heptan-1-ol. This transformation can be achieved using a variety of reducing agents. The choice of reagent allows for control over the reaction's selectivity and conditions.
| Reagent | Conditions | Product | Typical Yield |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol/Ethanol, Room Temp | 1-(2-chloro-6-fluorophenyl)heptan-1-ol | High |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether/THF, 0°C to RT | 1-(2-chloro-6-fluorophenyl)heptan-1-ol | Very High |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High pressure, Elevated Temp | 1-(2-chloro-6-fluorophenyl)heptan-1-ol | Variable |
Condensation Reactions: The carbonyl group can participate in condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to yield the corresponding oxime. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.
Reactivity of the Halogenated Aromatic Ring: Nucleophilic Aromatic Substitutions and Electrophilic Aromatic Substitutions
The 2-chloro-6-fluorophenyl ring is electron-deficient due to the inductive electron-withdrawing effects of the halogens and the deactivating nature of the acyl group. This electronic character dictates its behavior in substitution reactions.
Nucleophilic Aromatic Substitution (SNA r): The presence of strong electron-withdrawing groups (the acyl group and halogens) makes the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgopenstax.org In SNAr reactions, a potent nucleophile can displace one of the halogen atoms. masterorganicchemistry.com The rate of reaction is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgopenstax.orgnih.gov In this molecule, the acyl group is ortho to the chlorine and para to the fluorine, activating both positions for potential substitution. Generally, in SNAr, fluoride (B91410) is a better leaving group than chloride due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack—often the rate-determining step. masterorganicchemistry.comyoutube.com
Electrophilic Aromatic Substitution (EAS): The 2-chloro-6-fluorophenylheptan-1-one ring is strongly deactivated towards electrophilic aromatic substitution. total-synthesis.com The acyl group is a powerful deactivating meta-director, while the halogen atoms are deactivating but ortho-, para-directors. researchgate.net The combined effect of these substituents makes EAS reactions challenging, requiring harsh conditions. uomustansiriyah.edu.iq Substitution, if it occurs, would be directed by the interplay of these groups. The ortho- and para-directing influence of the halogens would compete with the meta-directing influence of the acyl group. The most likely positions for electrophilic attack would be C4 (para to fluorine, meta to the acyl group) and C5 (meta to both halogens and the acyl group). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. total-synthesis.commasterorganicchemistry.comlibretexts.org
Reactivity of the Alpha- and Beta-Positions of the Alkyl Chain: Functionalization and Rearrangement Pathways
The protons on the carbon atom adjacent to the carbonyl group (the α-position) exhibit acidity and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for various functionalization reactions.
Alpha-Functionalization:
Halogenation: In the presence of a base or acid, the α-position can be halogenated with reagents like N-bromosuccinimide (NBS) or bromine (Br₂).
Alkylation: The enolate can act as a nucleophile, attacking alkyl halides to form α-alkylated ketones. This allows for the extension of the alkyl chain or the introduction of new functional groups.
The beta-position is less reactive but can be involved in elimination reactions if a suitable leaving group is present at the α- or γ-position.
Rearrangement Pathways: Under specific conditions, such as treatment with strong acids, ketones can undergo rearrangements. While specific studies on 1-(2-chloro-6-fluorophenyl)heptan-1-one are not prevalent, analogous ketones can participate in reactions like the Willgerodt-Kindler reaction, which involves the migration of the carbonyl group along an alkyl chain.
Selective Derivatization for Synthetic Intermediates and Chemical Probes
The multiple reactive sites on 1-(2-chloro-6-fluorophenyl)heptan-1-one allow for its selective modification to create a variety of synthetic intermediates. For instance, the reduction of the ketone to an alcohol, followed by esterification or etherification, yields derivatives with different physicochemical properties. The transformation of the carbonyl group into an oxime or hydrazone introduces new functionalities that can be used for further coupling reactions. These derivatives are valuable in medicinal chemistry and materials science for creating libraries of compounds for screening or as building blocks for more complex molecular architectures.
Oxidation and Cleavage Reactions of the Ketone Moiety
The ketone moiety can undergo oxidation and cleavage under specific conditions.
Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbons. In the case of an aryl-alkyl ketone, the migratory aptitude of the aryl group is generally greater than that of the alkyl group, leading to the formation of an ester, heptanoyl 2-chloro-6-fluorobenzoate.
Oxidative Cleavage: Under harsh oxidative conditions, such as treatment with hot, concentrated nitric acid or potassium permanganate, the alkyl chain can be cleaved. This can lead to the formation of 2-chloro-6-fluorobenzoic acid as one of the products. The specific products would depend on the exact reagents and conditions employed.
Mechanistic Investigations of Reactions Involving 1 2 Chloro 6 Fluorophenyl Heptan 1 One and Its Precursors
Elucidation of Reaction Pathways, Transition States, and Key Intermediates
The Friedel-Crafts acylation reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involved in the formation of 1-(2-chloro-6-fluorophenyl)heptan-1-one are detailed below:
Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), with heptanoyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly reactive electrophile, the heptanoyl acylium ion (CH₃(CH₂)₅CO⁺), and the tetrachloroaluminate anion ([AlCl₄]⁻). sigmaaldrich.comyoutube.com The acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms. youtube.com
Electrophilic Attack and Formation of the σ-Complex (Wheland Intermediate): The electron-rich aromatic ring of 1-chloro-3-fluorobenzene (B165101) acts as a nucleophile and attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as a σ-complex or Wheland intermediate. sci-hub.se The position of the attack is directed by the substituents on the benzene (B151609) ring. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the directing effect of the fluorine atom is generally stronger, and the chlorine atom is bulkier, which can sterically hinder ortho-substitution. Therefore, the acylation is expected to occur predominantly at the position ortho to the fluorine and para to the chlorine, which is the carbon at position 2, leading to the desired product.
Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly attached acyl group. khanacademy.org This step restores the aromaticity of the ring and yields the final product, 1-(2-chloro-6-fluorophenyl)heptan-1-one, along with the regenerated Lewis acid catalyst (AlCl₃) and hydrochloric acid (HCl). libretexts.org
Computational studies on related Friedel-Crafts acylations have provided insights into the energetics of the reaction pathway, including the structures of transition states for the formation of the σ-complex. rsc.org These studies suggest that the formation of the σ-complex is the rate-determining step of the reaction. The transition state is characterized by the partial formation of the new carbon-carbon bond and the partial breaking of the aromatic π-system.
Role of Catalysis (e.g., Palladium, Copper, Brønsted/Lewis Acids) in Specific Transformations
Lewis acids are the most common catalysts for Friedel-Crafts acylation reactions.
Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst for these reactions due to its high efficacy in generating the acylium ion. sigmaaldrich.com Other Lewis acids, such as ferric chloride (FeCl₃), have also been employed, sometimes in combination with ionic liquids to create a more sustainable and recyclable catalytic system. beilstein-journals.org The Lewis acid catalyst is required in stoichiometric amounts because it forms a complex with the product ketone, deactivating the catalyst. organic-chemistry.org
While palladium and copper catalysis are pivotal in many organic transformations, particularly cross-coupling reactions, their direct role in the primary synthesis of 1-(2-chloro-6-fluorophenyl)heptan-1-one via Friedel-Crafts acylation is not established. These catalysts are typically not used for electrophilic aromatic substitution reactions of this nature.
Brønsted Acids: Strong Brønsted acids can also promote Friedel-Crafts type reactions, although they are less common for acylation with acyl chlorides.
The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the acylation.
Kinetic Studies and Determination of Rate-Limiting Steps and Activation Parameters
Kinetic studies of Friedel-Crafts acylation reactions provide valuable information about the reaction mechanism, including the identification of the rate-limiting step and the determination of activation parameters. For the acylation of substituted benzenes, the reaction rate is influenced by the nature of the substituents on the aromatic ring and the acylating agent, as well as the concentration of the catalyst.
A kinetic study on the Friedel-Crafts benzoylation of toluene (B28343) indicated that the reaction is first order with respect to the aromatic substrate and the acyl chloride-catalyst complex. researchgate.net The rate-determining step is generally considered to be the electrophilic attack of the acylium ion on the aromatic ring to form the σ-complex. sci-hub.se
In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
In-situ spectroscopic techniques are powerful tools for monitoring the progress of a reaction in real-time and for detecting transient intermediates. These methods provide direct evidence for the proposed reaction mechanism.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to follow the consumption of reactants (e.g., the disappearance of the C=O stretching band of heptanoyl chloride) and the formation of the product ketone. numberanalytics.com It can also be used to detect the formation of the acylium ion intermediate, which exhibits a characteristic carbonyl stretching frequency at a higher wavenumber compared to the starting acyl chloride. A study on the Friedel-Crafts acetylation of benzene in ionic liquids successfully used in-situ IR to identify the acetylium ion as the key intermediate. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is another valuable technique for monitoring reaction kinetics and identifying intermediates. numberanalytics.com By tracking the changes in the chemical shifts and intensities of the signals of the reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be obtained.
While specific in-situ spectroscopic data for the synthesis of 1-(2-chloro-6-fluorophenyl)heptan-1-one is not available, the application of these techniques to similar Friedel-Crafts acylation reactions has been instrumental in confirming the mechanistic steps.
Computational and Theoretical Chemistry Studies on 1 2 Chloro 6 Fluorophenyl Heptan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Bonding, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to model the electronic structure of 1-(2-Chloro-6-fluorophenyl)heptan-1-one. These calculations provide fundamental insights into the molecule's stability, reactivity, and bonding characteristics. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution and the energies of the molecular orbitals.
Analysis of Frontier Molecular Orbitals (FMOs) and Electrophilicity/Nucleophilicity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index would be calculated to predict how the molecule might interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of 1-(2-Chloro-6-fluorophenyl)heptan-1-one. This map uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas, typically found around electronegative atoms like oxygen, fluorine, and chlorine, represent electron-rich regions susceptible to electrophilic attack. Blue areas indicate electron-poor regions, usually around hydrogen atoms, which are prone to nucleophilic attack. The MEP map is invaluable for predicting sites of intermolecular interactions.
Conformational Analysis and Exploration of Potential Energy Surfaces
The heptyl chain and its rotation relative to the substituted phenyl ring grant 1-(2-Chloro-6-fluorophenyl)heptan-1-one significant conformational flexibility. A conformational analysis would be performed by systematically rotating the key dihedral angles to map the potential energy surface. This process identifies the lowest energy conformations (global and local minima) and the energy barriers for converting between them. Understanding the preferred three-dimensional structure is crucial as it dictates the molecule's physical properties and how it can interact with other molecules.
Theoretical Insights into Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)
The presence of chlorine and fluorine atoms on the phenyl ring, along with the carbonyl group and the aromatic system, allows for a variety of non-covalent interactions. Theoretical studies would investigate the potential for:
Halogen Bonding: The electrophilic region on the outer side of the chlorine atom could interact with a nucleophile.
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.
π-Stacking: The electron-rich aromatic ring can interact with other π-systems. These interactions are critical for understanding the compound's behavior in condensed phases, such as its crystal packing or its binding to a biological target.
Prediction of Spectroscopic Properties from First Principles for Comparison with Experimental Data
Computational methods can predict various spectroscopic properties. For instance, theoretical calculations of vibrational frequencies would allow for the assignment of peaks in an experimental infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecule's structure. Electronic transitions can also be calculated to predict the UV-Visible absorption spectrum.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions
To understand the behavior of 1-(2-Chloro-6-fluorophenyl)heptan-1-one over time and in a specific environment (like in a solvent such as water or an organic solvent), molecular dynamics (MD) simulations would be performed. MD simulations model the movements of atoms and molecules based on classical mechanics. These simulations can reveal how the molecule's conformation changes over time and how it is influenced by interactions with surrounding solvent molecules, providing insights into its solubility and dynamic stability.
Synthetic Utility of the 2 Chloro 6 Fluorophenyl Ketone Scaffold
Utilization of 1-(2-Chloro-6-fluorophenyl)heptan-1-one as a Versatile Precursor in Multi-Step Organic Syntheses
The compound 1-(2-Chloro-6-fluorophenyl)heptan-1-one serves as a key starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. The presence of the ortho-chloro and -fluoro substituents, along with the ketone carbonyl group, offers multiple reaction sites that can be addressed selectively.
One primary application of this scaffold is in the synthesis of substituted quinolines. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to utilize 2-aminoaryl ketones. While 1-(2-chloro-6-fluorophenyl)heptan-1-one itself is not an amino derivative, it can be readily converted to one. For instance, nitration of the aromatic ring followed by reduction of the nitro group would yield a 2-amino-3-chloro-5-fluorophenyl ketone derivative. This intermediate can then undergo condensation with a carbonyl compound containing an α-methylene group, in the presence of an acid or base catalyst, to furnish a polysubstituted quinoline. The heptanoyl side chain would ultimately reside at the 2-position of the quinoline ring.
Similarly, this scaffold is a precursor for the synthesis of benzofurans. A common strategy involves the reaction of an ortho-haloaryl ketone with a compound that can introduce the remaining atoms of the furan (B31954) ring. For example, an intramolecular cyclization of an intermediate formed by the reaction of the ketone with a suitable reagent can lead to the benzofuran (B130515) core. Palladium-catalyzed intramolecular C-O bond formation is a powerful tool in this context.
The synthesis of indoles, another critical heterocyclic motif, can also be envisioned starting from this scaffold. The Fischer indole (B1671886) synthesis, for instance, involves the reaction of an arylhydrazine with a ketone. While this would require conversion of the chloro or fluoro substituent to a hydrazine (B178648) group, other modern indole syntheses provide more direct routes. Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce a nitrogen-containing substituent, which can then participate in a subsequent cyclization to form the indole ring.
Strategies for Constructing Complex Molecular Architectures from the Halogenated Aryl Ketone Scaffold
The differential reactivity of the chloro and fluoro substituents on the aromatic ring of 1-(2-Chloro-6-fluorophenyl)heptan-1-one is a key feature that allows for the strategic construction of complex molecules. Generally, the C-Cl bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the C-F bond. This chemoselectivity enables the selective functionalization of the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent. By employing a suitable palladium catalyst and base, the chloro group at the 2-position can be selectively replaced with an aryl, heteroaryl, or vinyl group, leaving the fluoro group intact for potential subsequent transformations. libretexts.orgorganic-chemistry.org This provides a route to biaryl compounds and other extended conjugated systems.
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds. The chloro substituent can be selectively replaced by a primary or secondary amine, leading to the synthesis of N-aryl amines. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org These products can be important intermediates for the synthesis of nitrogen-containing heterocycles or pharmacologically active molecules.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This provides access to arylalkynes, which are versatile intermediates that can undergo a variety of further transformations, including cyclizations to form heterocycles.
Heck Reaction: The Heck reaction allows for the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond, typically leading to the formation of a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a valuable tool for the construction of complex olefinic structures.
The following interactive table summarizes the potential palladium-catalyzed cross-coupling reactions at the chloro position of the 2-chloro-6-fluorophenyl ketone scaffold.
| Coupling Reaction | Reagent | Bond Formed | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl or vinyl derivative |
| Buchwald-Hartwig | R₂NH | C-N | N-Aryl amine |
| Sonogashira | R-C≡CH | C-C | Arylalkyne |
| Heck | Alkene | C-C | Substituted alkene |
Nucleophilic Aromatic Substitution (SNAr):
While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by electron-withdrawing groups. The ketone group itself is electron-withdrawing, and in concert with the halogens, it can facilitate SNAr reactions under certain conditions, particularly with strong nucleophiles. The relative reactivity of the chloro and fluoro groups in SNAr is dependent on the specific reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. science.govlibretexts.orglibretexts.orgyoutube.comyoutube.com This provides an alternative strategy for functionalization, potentially at the 6-position.
Systematic Structural Modifications and Their Impact on Chemical Reactivity Profiles and Chemical Space Exploration
Systematic structural modifications of the 1-(2-chloro-6-fluorophenyl)heptan-1-one scaffold can be undertaken to modulate its chemical reactivity and to explore new areas of chemical space. These modifications can be targeted at the aromatic ring, the ketone functionality, or the heptyl side chain.
Modifications of the Aromatic Ring:
The introduction of additional substituents onto the aromatic ring can significantly influence the reactivity of the scaffold. Electron-donating groups (EDGs) would generally decrease the reactivity of the aryl halides towards nucleophilic attack and may also affect the efficiency of palladium-catalyzed cross-coupling reactions. Conversely, the introduction of further electron-withdrawing groups (EWGs) would enhance the susceptibility of the ring to nucleophilic aromatic substitution. The position of these new substituents would also play a crucial role in directing further reactions due to steric and electronic effects.
Modifications of the Ketone Functionality:
The ketone group is a versatile handle for a wide range of chemical transformations.
Reduction: Reduction of the ketone to a secondary alcohol provides a new functional group that can participate in etherification, esterification, or dehydration reactions.
Oxidation: While the ketone itself is already oxidized, reactions involving the α-carbon, such as α-halogenation, can introduce further functionality.
Condensation Reactions: The ketone can undergo condensation reactions with various reagents, such as hydrazines to form hydrazones (a key step in the Fischer indole synthesis) or hydroxylamine (B1172632) to form oximes. These derivatives can then be subjected to further transformations.
Wittig Reaction: The Wittig reaction can be used to convert the ketone into an alkene, providing a route to a different class of compounds.
Modifications of the Heptyl Side Chain:
The long alkyl chain can also be a site for modification, although it is generally less reactive than the aromatic ring or the ketone. Functionalization of the chain, for example through free-radical halogenation, could introduce new reactive sites for further elaboration. Alternatively, the length and branching of the alkyl chain could be varied during the initial synthesis of the ketone (e.g., by using a different acyl chloride in a Friedel-Crafts acylation) to probe the effect of lipophilicity and steric bulk on the properties of the resulting molecules.
The systematic exploration of these structural modifications allows for the generation of a library of diverse compounds based on the 2-chloro-6-fluorophenyl ketone scaffold. This approach is central to modern drug discovery and materials science, where the fine-tuning of molecular properties is essential for achieving desired biological activity or material characteristics.
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-Chloro-6-fluorophenyl)heptan-1-one in academic laboratories?
A common approach involves Friedel-Crafts acylation, where 2-chloro-6-fluorobenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include ketone formation via Grignard reagents or cross-coupling reactions. Reaction optimization should consider steric hindrance from the chloro and fluoro substituents, which may slow acylation. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ketone functionality. The deshielding effect of the electron-withdrawing Cl and F groups aids in assigning aromatic proton signals.
- FT-IR : A strong C=O stretch (~1700 cm⁻¹) and C-Cl/C-F vibrations (700-800 cm⁻¹) are diagnostic .
- HPLC : Reverse-phase C18 columns with acetonitrile/sodium acetate buffer (pH 4.0) provide optimal separation. Detection at 280 nm ensures sensitivity for UV-active aromatic systems .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s molecular geometry, and what software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Key steps:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
- Refinement : SHELXL (for small-molecule refinement) and SHELXD (for phase problem resolution) are industry standards. SHELXTL (Bruker AXS) integrates these tools with graphical interfaces for error correction .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters and validate hydrogen bonding networks .
Q. How do hydrogen bonding patterns influence crystal packing, and how can graph set analysis interpret these interactions?
Hydrogen bonds (e.g., C=O···H–C or halogen interactions) dictate supramolecular assembly. Graph set analysis (as per Etter’s formalism) categorizes interactions into motifs like D (donor) and A (acceptor). For example:
Q. How can researchers address contradictions in crystallographic data during refinement?
Common issues include:
- Disorder : Use PART instructions in SHELXL to model split positions.
- Twinned Data : Apply twin law matrices (e.g., -h, -k, l) and refine using HKLF5 format.
- Hydrogen Bond Ambiguity : Validate with Hirshfeld surface analysis or DFT calculations to distinguish between H-bonding and van der Waals contacts .
Q. What methodologies assess the compound’s stability under varying pH conditions?
- Hydrolysis Studies : Incubate the compound in buffers (pH 1.2 and 7.4) at 37°C. Monitor degradation via HPLC with a Shim-pack CLC-ODS column (65% acetonitrile/35% sodium acetate buffer, 1.5 mL/min flow rate).
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. The electron-withdrawing Cl/F groups may slow hydrolysis compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
